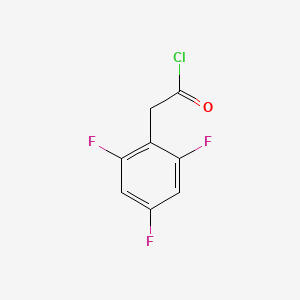

2,4,6-Trifluorophenylacetyl chloride

Description

Properties

IUPAC Name |

2-(2,4,6-trifluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-8(13)3-5-6(11)1-4(10)2-7(5)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMFEVYAONWFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Direct Acylation Using Acetyl Chloride and Organolithium Reagents

A notable method involves the reaction of trifluoromethylbenzene derivatives with n-butyllithium followed by acetyl chloride acylation under controlled temperatures and inert atmosphere. This method is characterized by:

- Use of n-butyllithium to generate the organolithium intermediate from trifluoromethylbenzene.

- Subsequent reaction with acetyl chloride to form the trifluoromethyl acetophenone intermediate.

- Further chlorination or conversion to the acetyl chloride derivative.

| Parameter | Condition/Value |

|---|---|

| Solvent | Anhydrous tetrahydrofuran or ethylene glycol diethyl ether |

| Temperature | Initial cooling to -70°C to 0°C |

| Reaction time | 1 to 48 hours depending on scale |

| Catalyst | Cuprous chloride (CuCl) |

| Work-up | Acid quench with concentrated HCl, pH adjusted to 4-5, filtration, distillation |

- Yields range from 91% to 94% depending on scale and conditions.

- Purity of the isolated product is typically 95-97% by content.

- Example: At -45°C, 0.2 mol trifluoromethylbenzene with 0.2 mol n-butyllithium and 0.2 mol acetyl chloride yielded 93% product with 97% purity after 8 hours reaction.

This method is advantageous due to its simplicity, high yield, and relatively low pollution, with recyclable catalysts.

Method 2: Chloromethylation Followed by Cyanation and Hydrolysis (Indirect Route)

Another approach involves multi-step synthesis starting from trifluorobenzene derivatives:

- Step 1: Chloromethylation of 2,4,5-trifluorobenzene using a chlorinating agent composed of sulfuric acid saturated with hydrogen chloride gas (80-95% sulfuric acid concentration).

- Step 2: Cyanation of the resultant trifluorobenzyl chloride using cyanide salts (sodium cyanide preferred) in organic solvents such as ethanol, acetonitrile, or toluene.

- Step 3: Hydrolysis of the nitrile intermediate under acidic or alkaline aqueous conditions to yield trifluorophenylacetic acid.

- Step 4: Conversion of trifluorophenylacetic acid to the corresponding acetyl chloride by reaction with thionyl chloride or similar reagents.

| Step | Conditions |

|---|---|

| Chloromethylation | 0-30°C, molar ratio trifluorobenzene: HCl 1:0.5-1.5, chlorinating agent is HCl-sulfuric acid solution saturated with HCl gas (10-15% HCl in 80-95% H2SO4) |

| Cyanation | 20-100°C (preferably 80°C), solvents include ethanol, acetonitrile, toluene, etc. |

| Hydrolysis | Acidic: 5-70% HCl or H2SO4, 50-150°C (preferably 90-110°C); Alkaline: 2-50% NaOH or KOH, 30-110°C (preferably 80-100°C) |

This method offers economic and environmental benefits by reducing waste discharge and improving product purity and yield. It is widely applied in industrial synthesis of trifluorophenylacetic acid derivatives, which can be further converted to acetyl chlorides.

Comparative Summary of Preparation Methods

| Aspect | Method 1: Direct Acylation with n-Butyllithium | Method 2: Chloromethylation-Cyanation-Hydrolysis |

|---|---|---|

| Starting Material | Trifluoromethylbenzene | 2,4,5-Trifluorobenzene |

| Key Reagents | n-Butyllithium, Acetyl chloride, CuCl catalyst | Sulfuric acid saturated with HCl, Paraformaldehyde, Cyanide salts |

| Reaction Conditions | -70 to 0°C, inert atmosphere | 0-30°C for chloromethylation; 20-100°C for cyanation; 50-150°C for hydrolysis |

| Yield | 91-94% | High (not explicitly quantified but industrially viable) |

| Purity of Product | 95-97% | High purity after hydrolysis and work-up |

| Environmental Impact | Low pollution, recyclable catalyst | Reduced waste discharge compared to traditional methods |

| Complexity | One-step acylation after lithiation | Multi-step synthesis |

Research Findings and Notes

- The direct acylation method benefits from the use of cuprous chloride as a catalyst, which enhances reaction efficiency and selectivity.

- Reaction temperature control is critical to avoid side reactions and maintain high yield.

- The chloromethylation method uses a chlorinating agent formed by saturating sulfuric acid with hydrogen chloride gas, which is less hazardous than chlorosulfonic acid or zinc chloride-based agents.

- Cyanation with sodium cyanide in organic solvents is preferred for safety and efficiency.

- Hydrolysis conditions can be tuned between acidic and alkaline to optimize yield and purity.

- Both methods emphasize nitrogen or inert atmosphere protection to avoid moisture and oxygen interference.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorophenylacetyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoromethyl ketones.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: It can participate in nucleophilic acyl substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alcohols, amines, and water can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Trifluoromethyl ketones

Reduction: Alcohols or amines

Substitution: Various substituted phenylacetyl compounds

Scientific Research Applications

2,4,6-Trifluorophenylacetyl chloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.

Medicine: It serves as a precursor in the synthesis of various drugs, including anti-inflammatory and antiviral agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4,6-trifluorophenylacetyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic acyl substitution reactions, the compound reacts with a nucleophile to form a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The presence of fluorine atoms enhances the electrophilic character of the carbonyl carbon, making the compound highly reactive.

Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the application. In pharmaceutical synthesis, the compound may interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2,4,6-trifluorophenylacetyl chloride can be contextualized by comparing it with structurally analogous compounds, including substituted benzyl chlorides, sulfonyl chlorides, and acyl chlorides. Below is a detailed analysis:

Structural and Electronic Comparisons

- Electronic Effects : Fluorine substituents in this compound increase the electrophilicity of the carbonyl carbon compared to methyl groups in 2,4,6-trimethylbenzyl chloride, enhancing its reactivity in nucleophilic acyl substitution reactions .

- Steric Effects : Bulky substituents (e.g., isopropyl in 2,4,6-triisopropylbenzenesulfonyl chloride, ) reduce accessibility to the reactive center, whereas fluorine’s small atomic size preserves reactivity .

Physical Properties

*Estimated values based on fluorinated analog trends. Fluorine’s electronegativity increases boiling points compared to non-fluorinated analogs but lowers them compared to sulfonyl chlorides due to weaker intermolecular forces .

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

| Compound | C-Cl Bond Length (Å) | Space Group | Crystal System | Reference |

|---|---|---|---|---|

| 2,4,6-Trimethylbenzyl chloride | 1.83 | P-1 | Triclinic | |

| Typical benzyl chloride | 1.79–1.81 | — | — |

The elongated C-Cl bond in 2,4,6-trimethylbenzyl chloride (1.83 Å vs. 1.79–1.81 Å in standard benzyl chlorides) suggests steric strain from methyl groups, whereas fluorine’s smaller size in this compound likely preserves typical bond lengths (~1.79 Å) .

Biological Activity

2,4,6-Trifluorophenylacetyl chloride is a compound that has garnered attention due to its potential biological activities. This article explores its structure-activity relationships (SAR), biological effects, and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The chemical formula of this compound is C9H6ClF3O. The presence of three fluorine atoms on the phenyl ring significantly influences the compound's reactivity and biological properties. Fluorinated compounds are known for their unique interactions with biological systems, often enhancing lipophilicity and metabolic stability.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds synthesized from this precursor have shown effective inhibition against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 125 µM for certain derivatives .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results indicated moderate inhibition with IC50 values between 27.04 µM and 106.75 µM for AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of fluorine atoms at specific positions on the phenyl ring can significantly alter biological activity. For example:

- Class I Compounds : These compounds showed a linear concentration-dependent increase in microtubule stabilization without affecting total tubulin levels.

- Class II Compounds : In contrast, these exhibited a proteasome-dependent degradation of tubulin at higher concentrations .

Table 1: Summary of SAR Findings

| Compound | Position of Fluorine | Activity Type | IC50 (µM) |

|---|---|---|---|

| Compound A | Para | Class I | 15 |

| Compound B | Ortho | Class II | 30 |

| Compound C | Meta | Class I | 25 |

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, derivatives of this compound were screened against E. coli and S. aureus. The results demonstrated that certain derivatives had an MIC lower than clinically used antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of fluorinated compounds derived from this compound. The study utilized in vitro models to assess cell viability in the presence of neurotoxic agents. Compounds exhibiting AChE inhibition were found to enhance neuronal survival rates significantly compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Trifluorophenylacetyl chloride, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) or by reacting 2,4,6-trifluorophenylacetic acid with thionyl chloride (SOCl₂). Purity validation involves nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., absence of hydroxyl peaks) and gas chromatography–mass spectrometry (GC-MS) to detect residual solvents or byproducts. Fluorine-specific NMR (¹⁹F-NMR) is critical for confirming substituent positions .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer : Due to its moisture sensitivity and corrosivity, the compound must be stored under an inert atmosphere (e.g., argon) at room temperature. Handling requires personal protective equipment (PPE), including nitrile gloves and fume hood use. Avoid contact with water to prevent hydrolysis to carboxylic acid. Waste disposal should follow protocols for halogenated organic compounds, as outlined in OSHA HCS guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify aromatic protons and acetyl group signals.

- ¹⁹F-NMR : Resolve fluorine substituent environments (e.g., para/meta coupling).

- IR Spectroscopy : Confirm the presence of the acyl chloride group (C=O stretch at ~1800 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or EI-MS) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of fluorine substituents on the electrophilicity of the acyl chloride group. Solvent effects (e.g., dichloromethane vs. THF) are incorporated via polarizable continuum models (PCM). Fukui indices may identify reactive sites for nucleophilic attack .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL software is ideal. Heavy atoms (Cl, F) enhance anomalous scattering for phase determination. Hydrogen bonding networks (e.g., N–H···Cl interactions) are analyzed using Olex2 or Mercury. For twinned crystals, twin refinement protocols in SHELXL improve accuracy .

Q. How can degradation pathways of this compound in environmental systems be tracked analytically?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors parent compound degradation. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies hydrolyzed products (e.g., 2,4,6-trifluorophenylacetic acid). Chloride ion release, a marker of dehalogenation, is quantified via ion chromatography (IC) .

Q. What role do fluorine substituents play in the electronic properties of this compound?

- Methodological Answer : Hammett substituent constants (σₚ) quantify electron-withdrawing effects of fluorine, which increase the acyl chloride's electrophilicity. X-ray photoelectron spectroscopy (XPS) measures binding energy shifts in the carbonyl carbon. Comparative kinetics with non-fluorinated analogs (e.g., phenylacetyl chloride) reveal rate enhancements in nucleophilic substitutions .

Q. How can reaction conditions be optimized for synthesizing amide derivatives of this compound?

- Methodological Answer : Use Schlenk techniques to exclude moisture. Amine bases (e.g., triethylamine) neutralize HCl byproducts. Solvent choice (e.g., DCM vs. acetonitrile) affects reaction rates; kinetic studies via in situ IR track intermediate formation. Purification via flash chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.